1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
Description
Structural Features Influencing Reactivity
- Benzimidazole Core : Provides aromatic stability and sites for electrophilic substitution.
- Pyridine Substituents : Enhance solubility and enable coordination chemistry.
- Thione Group : Participates in tautomerism and serves as a nucleophilic center.
Properties
Molecular Formula |
C29H36N4O4S |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1,3-bis[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]benzimidazole-2-thione |
InChI |
InChI=1S/C29H36N4O4S/c1-21-23(30-13-11-27(21)36-17-7-15-34-3)19-32-25-9-5-6-10-26(25)33(29(32)38)20-24-22(2)28(12-14-31-24)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
InChI Key |
JAHGAORXKOITJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N(C2=S)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Vicinal Diamines with Thiocarbonyl Reagents
A common method employs vicinal diamines and 1,1′-thiocarbonyldiimidazole (TCDI) under mild conditions. For example, reacting o-phenylenediamine with TCDI in anhydrous solvents (e.g., dichloromethane or toluene) yields 1H-benzo[d]imidazole-2-thione. This reaction proceeds via a concerted mechanism, forming the five-membered thione ring.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| TCDI | Dichloromethane | 0–25°C | 70–90% |
| Allyl isothiocyanate | Bromobenzene | Reflux | 83–91% |
Note: TCDI provides a high-yield route, while allyl isothiocyanate offers cost efficiency.
Alkylation and Cyclization
Alternative routes involve alkylation of benzimidazole derivatives. For instance, 2-mercaptobenzimidazole reacts with ethylbromoacetate in the presence of triethylamine to form alkylated intermediates, which undergo deacetylation to yield the thione core.
Deacetylation Conditions
| Base | Solvent | Time | Yield |
|---|---|---|---|
| Piperidine | Acetone | 1 hr | >90% |
| KOH | Acetone | 2 hr | 85% |
Piperidine is preferred due to its superior deacetylation efficiency.
Functionalization of the Pyridinylmethyl Substituent
The 4-(3-methoxypropoxy)-3-methylpyridin-2-ylmethyl group is synthesized through multi-step reactions.
Synthesis of the Pyridine Backbone
Nitration and Substitution :
Acylation and Hydrolysis :
Chlorination :
Critical Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | 3-Methoxypropanol, NaH | 90% |
| Acylation | Trifluoromethanesulfonic anhydride | 85% |
| Hydrolysis | NaHCO₃, H₂O | 80% |
| Chlorination | SOCl₂, 50°C | 75% |
Purification and Characterization
Crude products are purified via recrystallization or column chromatography.
Purification Methods
| Method | Solvent System | Purity |
|---|---|---|
| Recrystallization | Acetonitrile/ethyl acetate | 99% |
| Column Chromatography | Hexane/ethyl acetate (4:1) | 95% |
Characterization includes:
- ¹H NMR : Peaks at δ 2.3–2.6 (CH₃), 3.3–3.7 (OCH₂CH₂OCH₃), 7.0–8.5 (aromatic H).
- IR : C=S stretch at ~1055 cm⁻¹.
Comparative Analysis of Synthetic Routes
| Mannich Reaction | Alkylation | |
|---|---|---|
| Regioselectivity | High (N1/N3) | Moderate (S-alkylation) |
| Yield | 60–75% | 65–70% |
| Scalability | Good (batch) | Moderate (sensitive to base) |
| Purity | High (>95%) | High (>90%) |
Industrial and Research Applications
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure diverges from analogs in key functional groups and substitution patterns. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1. Structural comparison of the target compound with analogs.
Functional Group Impact
- Thione (C=S) vs. Sulfinyl (S=O): The thione group in the target compound is less polar than sulfinyl analogs (e.g., [935260-92-7]) but more reactive due to sulfur’s electrophilicity. This may influence binding to biological targets, such as H+/K+-ATPase in PPIs .
- Dual vs. Single Substitution: The bis-pyridinylmethyl substitution in the target compound could improve binding avidity compared to mono-substituted analogs (e.g., [117977-21-6]) but may reduce metabolic stability due to increased steric bulk .
Biological Activity
Overview
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a complex organic compound belonging to the class of benzimidazole derivatives. Its structure includes multiple functional groups that contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and relevant case studies.
- Molecular Formula: C29H36N4O4S
- Molecular Weight: 536.7 g/mol
- IUPAC Name: 1,3-bis[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]benzimidazole-2-thione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction leads to modulation of various biological pathways. Notably, the compound has shown potential in inhibiting protein kinases, which play crucial roles in cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/ml | |
| Escherichia coli | 62.5 µg/ml | |
| Candida albicans | 250 µg/ml |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.
Case Study: HepG2 Cell Line
In a study assessing the cytotoxic effects on HepG2 liver cancer cells:
- Treatment with the compound resulted in a 3.9-fold increase in caspase-3 levels.
- Bax levels increased by 7.22-fold , while Bcl-2 levels decreased by 7.5-fold compared to control groups, indicating a strong pro-apoptotic effect .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound are crucial for its biological activity. The presence of methoxypropoxy groups enhances solubility and reactivity, which may improve its efficacy against various biological targets .
Comparative Analysis
To provide a broader context for the compound's activity, several benzimidazole derivatives have been compared based on their biological profiles.
Table 2: Comparative Biological Activities of Benzimidazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
